molecular formula C14H11FN2O2 B11688872 4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Katalognummer: B11688872
Molekulargewicht: 258.25 g/mol
InChI-Schlüssel: RUTGLVQMWKQSCD-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of benzohydrazide, characterized by the presence of a fluorine atom at the 4-position of the benzene ring and a hydroxyphenylmethylidene group attached to the hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of glacial acetic acid. The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazone.

    Reduction: Formation of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methyl]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The presence of the fluorine atom and the hydroxyphenylmethylidene group enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazone
  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methyl]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)ethylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxyphenylmethylidene group contributes to its ability to form strong interactions with biological targets. This combination of features makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C14H11FN2O2

Molekulargewicht

258.25 g/mol

IUPAC-Name

4-fluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11FN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9+

InChI-Schlüssel

RUTGLVQMWKQSCD-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.